2-Acetyl-4-methylthiazole

Flavor Chemistry Physical Property Specification Process Engineering

2-Acetyl-4-methylthiazole (CAS 7533-07-5) is a heterocyclic flavor compound belonging to the aryl alkyl ketone class, defined by a thiazole ring substituted with an acetyl group at position 2 and a methyl group at position 4. With a molecular formula of C₆H₇NOS and a molecular weight of 141.19 g/mol, it is a solid at ambient temperature (melting point 34 °C) and carries the EU flavouring substance FL number 15.038.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 7533-07-5
Cat. No. B1599968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-methylthiazole
CAS7533-07-5
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C(=O)C
InChIInChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3
InChIKeyQPUIPSFYQGKAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-methylthiazole (CAS 7533-07-5): Procurement-Grade Specifications and Core Identity


2-Acetyl-4-methylthiazole (CAS 7533-07-5) is a heterocyclic flavor compound belonging to the aryl alkyl ketone class, defined by a thiazole ring substituted with an acetyl group at position 2 and a methyl group at position 4 [1]. With a molecular formula of C₆H₇NOS and a molecular weight of 141.19 g/mol, it is a solid at ambient temperature (melting point 34 °C) and carries the EU flavouring substance FL number 15.038 [2]. Its organoleptic profile is characterized by a potent cooked-meat, nutty, and burnt aroma, making it a targeted ingredient in savory and roasted flavor formulations [3].

Why Generic Substitution Fails: Positional Isomerism Dictates 2-Acetyl-4-methylthiazole's Sensory and Physical Performance


Within the acetyl-methylthiazole isomer series, simple substitution is precluded by quantifiable divergences in physical constants and sensory character that directly impact formulation performance. The 4-methyl positional isomer (2-acetyl-4-methylthiazole) possesses a distinct melting point (34 °C) and boiling point (95 °C at 16 hPa) compared to its 5-methyl analog (30 °C and 93 °C at 16 hPa), differences that affect handling, purification, and thermal process stability [1]. Furthermore, the parent compound 2-acetylthiazole (lacking the methyl substituent) exhibits a fundamentally different odor profile (popcorn, hazelnut, cocoa) and a documented aroma detection threshold of 4 ppb, while the 4-methyl derivative delivers a cooked-meat, burnt-nutty character described at 0.10% in propylene glycol, indicating that ring substitution dramatically modulates both odor quality and potency [2].

Quantitative Differential Evidence: 2-Acetyl-4-methylthiazole vs. Closest Analogs


Melting Point and Boiling Point Differentiation vs. 2-Acetyl-5-methylthiazole

2-Acetyl-4-methylthiazole (4-methyl isomer) exhibits a melting point of 34 °C and a boiling point of 95 °C (at 16 hPa), directly compared to 2-acetyl-5-methylthiazole (5-methyl isomer), which melts at 30 °C and boils at 93 °C (at 16 hPa) under identical regulatory specification conditions [1]. The 4 °C higher melting point and 2 °C higher boiling point of the 4-methyl isomer are consequential for solid-phase handling, ambient storage stability, and thermal processing in flavor delivery systems.

Flavor Chemistry Physical Property Specification Process Engineering

Sensory Profile Divergence: Cooked-Meat vs. Popcorn-Nutty Character Relative to 2-Acetylthiazole

At 0.10% concentration in propylene glycol, 2-acetyl-4-methylthiazole is described as imparting a 'cooked meat' odor, whereas the des-methyl analog 2-acetylthiazole is documented to possess a 'popcorn, nutty, roasted peanut, hazelnut, cocoa' aroma profile with a reported detection threshold in water of 10 ppb (0.01 ppm) [1]. Taste descriptor data further differentiate the two: 2-acetyl-4-methylthiazole is described as 'nutty burnt' at 20 ppm, while 2-acetylthiazole exhibits 'corn chip with a slightly musty background' at 30 ppm taste concentration [2]. The shift from popcorn/cocoa to cooked-meat/burnt character is attributed to the electron-donating 4-methyl substituent altering the molecule's volatility and receptor interactions.

Sensory Science Flavor Formulation Organoleptic Analysis

Regulatory Exposure Threshold: Safety Margin Quantification for EU Flavor Use

2-Acetyl-4-methylthiazole is assigned a Threshold of Toxicological Concern (TTC) of 540 μg/person/day under the EU flavouring substance evaluation framework, placing it in Cramer Class II structural class [1]. This provides a defined safety margin for use-level calculations that may differ from structurally related thiazoles. For comparison, 2-acetylthiazole (FEMA 3328) has undergone JECFA evaluation and is approved for use at levels of 0.2–1.4 ppm in confectionery applications, but its EU-specific TTC assignment must be verified independently as it falls under a different regulatory entry (FL 15.020) [2]. The explicit TTC value for 2-acetyl-4-methylthiazole provides procurement teams with a directly actionable exposure ceiling for formulation calculations.

Regulatory Science Flavor Safety Toxicology

Natural Occurrence Concentration: Kohlrabi Biomarker Specificity as a Competitive Authenticity Indicator

2-Acetyl-4-methylthiazole has been specifically identified and quantified in kohlrabi (Brassica oleracea var. gongylodes) at a concentration of 0.02 mg/kg, establishing it as a potential biomarker for this food commodity [1]. This natural occurrence data is publicly archived in the Human Metabolome Database (HMDB0302368) [2]. In contrast, the close analog 2-acetylthiazole has been identified in beef, potato, and processed foods formed via Maillard reactions rather than as a fresh-vegetable metabolite, indicating divergent natural distribution patterns. For procurement of natural-identical flavoring substances requiring vegetable-origin traceability, this occurrence data provides a measurable authentication anchor.

Food Authentication Natural Flavor Verification Metabolomics

Procurement-Driven Application Scenarios for 2-Acetyl-4-methylthiazole (CAS 7533-07-5)


Savory Reaction Flavor Development Requiring Cooked-Meat Top Notes

When developing thermal process flavors (Maillard reaction systems) for meat analogs, bouillons, or snack seasonings, formulators should select 2-acetyl-4-methylthiazole specifically for its cooked-meat organoleptic character documented at 0.10% in propylene glycol [1]. The alternative 2-acetylthiazole would steer the profile toward popcorn and hazelnut notes, which is undesirable for beef, pork, or chicken flavor targets. The 4 °C higher melting point (34 °C vs. 30 °C for the 5-methyl isomer) also provides more robust solid handling characteristics during pre-blending with other dry flavor ingredients .

EU-Compliant Flavor Formulation Using a Pre-Evaluated TTC Value

For flavor houses submitting safety dossiers under EU Regulation 1334/2008, 2-acetyl-4-methylthiazole (FL 15.038) offers the advantage of a pre-established Threshold of Toxicological Concern of 540 μg/person/day (Cramer Class II) [1]. This explicit value allows toxicologists to perform use-level calculations without the need for de novo safety assessment, differentiating it from less-characterized thiazole analogs that require additional structural alert analysis before regulatory acceptance.

Natural-Identical Flavor Authentication Leveraging Kohlrabi Biomarker Data

Manufacturers producing 'natural-identical' flavor preparations can utilize the documented occurrence of 2-acetyl-4-methylthiazole in kohlrabi at 0.02 mg/kg as a traceability and authenticity benchmark [1]. This quantitative natural occurrence data, archived in the Human Metabolome Database , provides a defensible argument for natural-identical status that is not equivalently established for the 5-methyl positional isomer or for 2-acetylthiazole in fresh vegetable matrices.

Analytical Method Development Requiring Distinct Chromatographic Separation from Co-Occurring Thiazoles

In GC-MS methods targeting volatile sulfur compounds in complex food matrices such as coffee, the distinct retention properties of 2-acetyl-4-methylthiazole (boiling point 95 °C at 16 hPa, melting point 34 °C) relative to its 5-methyl isomer (93 °C at 16 hPa, 30 °C) [1] facilitate chromatographic resolution. Procurement of the precisely specified isomer is critical for method development, as the 4-methyl and 5-methyl isomers may co-elute or exhibit different fragmentation patterns, compromising quantification accuracy if the incorrect isomer is used as a reference standard.

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